![molecular formula C16H18NO2+ B11634009 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium](/img/structure/B11634009.png)
1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a pyridinium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium typically involves the following steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.
Alkylation: The benzodioxepin intermediate is then alkylated using a suitable alkylating agent to introduce the pyridinium moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)piperidine
- (1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine
- N-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methyl-1-butanamine
Uniqueness
1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridinium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with a pyridinium moiety sets it apart from other similar compounds, making it a valuable molecule for various scientific applications.
Eigenschaften
Molekularformel |
C16H18NO2+ |
---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylpyridin-1-ium |
InChI |
InChI=1S/C16H18NO2/c1-13-6-8-17(9-7-13)10-16-18-11-14-4-2-3-5-15(14)12-19-16/h2-9,16H,10-12H2,1H3/q+1 |
InChI-Schlüssel |
ORGRGSKZDFCRJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CC2OCC3=CC=CC=C3CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.